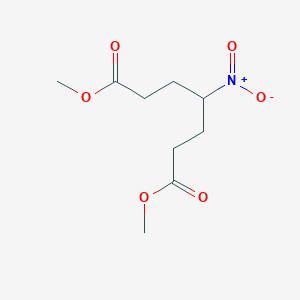

Dimethyl 4-nitroheptanedioate

Description

The compound features two methyl ester groups and a central nitro (-NO₂) substituent on the fourth carbon of a seven-carbon chain. Its synthesis yields 10%, significantly lower than its shorter-chain analog, methyl 4-nitrobutanoate (69%), likely due to steric hindrance or kinetic challenges in forming longer carbon frameworks .

Key spectral data includes:

- ¹H-NMR: δ 2.20–2.38 (m, 9H, CH₂ groups), 3.69 (s, 6H, ester -OCH₃).

- ¹³C-NMR: δ 172.20 (ester carbonyl), 91.96 (quaternary carbon bonded to -NO₂), and 52.24 (-OCH₃) .

The nitro group confers electron-withdrawing effects, enhancing the compound’s polarity and reactivity, particularly in nucleophilic substitutions or reductions.

Properties

IUPAC Name |

dimethyl 4-nitroheptanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-15-8(11)5-3-7(10(13)14)4-6-9(12)16-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWGSSBSDDOWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998874 | |

| Record name | Dimethyl 4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-83-8 | |

| Record name | NSC143370 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-nitroheptanedioate can be synthesized through a Michael addition reaction. This involves the addition of nitromethane to an α,β-unsaturated carbonyl compound under microwave irradiation, which significantly reduces reaction times and increases yields . The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of dimethyl 4-nitroheptanedioate may involve large-scale microwave-assisted synthesis to achieve high efficiency and purity. The use of continuous flow reactors can further optimize the process by providing consistent reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | DBU (0.05 mmol) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 70–75°C |

| Microwave Power | 25 Watts |

| Reaction Time | 30 minutes |

| Yield | 10% (minor product) |

The major product of this reaction is methyl 4-nitrobutanoate (5 , 69% yield), while dimethyl 4-nitroheptanedioate (6 ) forms via a second Michael addition at the β-position of the intermediate .

Mechanistic Pathway

The formation of dimethyl 4-nitroheptanedioate involves:

-

First Michael Addition : Nitromethane attacks methyl acrylate to form methyl 4-nitrobutanoate.

-

Second Michael Addition : The intermediate undergoes another conjugate addition with methyl acrylate, leading to the dimeric product .

Side Reactions :

-

Homocoupling of methyl acrylate.

-

Protodeboronation in electron-deficient systems (observed in related nitroarene couplings) .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing dimethyl 4-nitroheptanedioate and structurally related compounds:

| Method | Reactants | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| Microwave Michael | Methyl acrylate + nitromethane | DBU | 10% | |

| Condensation | Potassium dinitromethane + methyl acrylate | KOH (aqueous) | 58–64% |

Note : The higher-yielding condensation route in produces dimethyl 4,4-dinitroheptanedioate (a dinitro analogue), highlighting the sensitivity of nitro positioning to reaction conditions.

Hydrolysis to Carboxylic Acids

While direct hydrolysis data for dimethyl 4-nitroheptanedioate is limited, its dinitro analogue undergoes acid-catalyzed hydrolysis to form 4,4-dinitroheptanedioic acid :

Reaction :

| Parameter | Value |

|---|---|

| Acid | 18% HCl |

| Temperature | Reflux |

| Yield | 95% |

Challenges and Limitations

Scientific Research Applications

Dimethyl 4-nitroheptanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical modifications.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 4-nitroheptanedioate involves its ability to undergo chemical transformations that modify its structure and reactivity. The nitro group can be reduced to an amino group, which can then participate in further reactions to form biologically active compounds. The ester groups provide sites for nucleophilic attack, allowing for the formation of various derivatives .

Comparison with Similar Compounds

Methyl 4-Nitrobutanoate

- Molecular Formula: C₅H₉NO₄

- Molecular Weight : 147 g/mol

- Functional Groups: Monoester, nitro group.

- Synthesis : Same method as dimethyl 4-nitroheptanedioate but with a shorter carbon chain, yielding 69% .

- Key Differences :

- Shorter chain length (4 carbons vs. 7 carbons).

- Single ester group vs. dual esters.

- Higher synthetic efficiency due to reduced steric constraints.

| Property | Dimethyl 4-Nitroheptanedioate | Methyl 4-Nitrobutanoate |

|---|---|---|

| Chain Length | 7 carbons | 4 carbons |

| Esters per Molecule | 2 | 1 |

| Synthesis Yield | 10% | 69% |

| ¹H-NMR (δ) | 3.69 (s, 6H) | 3.69 (s, 3H) |

Diethyl 4-Aminoheptanedioate

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Functional Groups: Diester, amino (-NH₂) group.

- Key Differences: Ethyl esters (vs. methyl) increase hydrophobicity. Amino group (electron-donating) replaces nitro (electron-withdrawing), altering reactivity and solubility. Potential applications in polyamide synthesis due to the amino group’s nucleophilicity .

| Property | Dimethyl 4-Nitroheptanedioate | Diethyl 4-Aminoheptanedioate |

|---|---|---|

| Functional Group | -NO₂ | -NH₂ |

| Ester Type | Methyl | Ethyl |

| Polarity | High (due to -NO₂) | Moderate |

| Reactivity | Electrophilic | Nucleophilic |

3,4-Dimethylheptane

- Molecular Formula : C₉H₂₀

- Molecular Weight : 128.26 g/mol

- nitro diester. Nonpolar, inert compared to the reactive nitro and ester groups in dimethyl 4-nitroheptanedioate .

Q & A

Q. How can systematic reviews of literature identify understudied aspects of dimethyl 4-nitroheptanedioate (e.g., ecotoxicological effects)?

- Methodological Answer : Conduct a PRISMA-guided review of databases (PubMed, SciFinder). Use bibliometric tools (VOSviewer) to map research gaps. Prioritize studies lacking ecotoxicity data (e.g., LC50 for aquatic organisms) and propose in vitro assays (e.g., Daphnia magna toxicity tests) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.